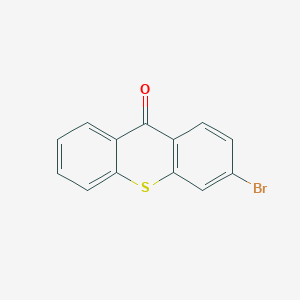

3-bromo-9H-thioxanthen-9-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-9H-thioxanthen-9-one is a chemical compound with the molecular formula C13H7BrOS. It is a derivative of thioxanthone, which is known for its photophysical properties and applications in photochemistry. The compound is characterized by the presence of a bromine atom at the 3-position of the thioxanthone core.

Applications De Recherche Scientifique

3-bromo-9H-thioxanthen-9-one has diverse applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of 3-bromo-9H-thioxanthen-9-one is the process of two-photon induced polymerization (TPIP) . This compound acts as an initiator in this process .

Mode of Action

In the process of TPIP, This compound is excited to triplet states by absorbing the energy from two photons, in combination . This is a key step in the initiation of the polymerization process .

Biochemical Pathways

The affected pathway is the two-photon induced polymerization (TPIP) process . The downstream effects include the polymerization of structures with submicron features , which has diverse uses in technology .

Pharmacokinetics

The ADME properties of This compound It’s noted that the compound maintains excellent solubility due to the fact that all new photoinitiators are highly viscous oils at room temperature . This could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action result in the polymerization of structures with submicron features . This allows for the creation of intricate microstructures .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors such as temperature . For instance, the compound maintains excellent solubility due to the fact that all new photoinitiators are highly viscous oils at room temperature .

Analyse Biochimique

Molecular Mechanism

It is known that thioxanthones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thioxanthones can have long-term effects on cellular function in both in vitro and in vivo studies .

Transport and Distribution

It is known that thioxanthones can interact with various transporters and binding proteins .

Subcellular Localization

It is known that thioxanthones can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-9H-thioxanthen-9-one typically involves the bromination of thioxanthone. One common method is the direct bromination of thioxanthone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-bromo-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thioxanthone core can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thioxanthene derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution Reactions: Products include 3-amino-9H-thioxanthen-9-one and 3-thio-9H-thioxanthen-9-one.

Oxidation Reactions: Products include this compound sulfoxide and sulfone.

Reduction Reactions: Products include 3-bromo-9H-thioxanthene.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thioxanthone: The parent compound, known for its photophysical properties.

3-chloro-9H-thioxanthen-9-one: A similar compound with a chlorine atom instead of bromine.

9H-xanthen-9-one: A structurally related compound without the sulfur atom.

Uniqueness

3-bromo-9H-thioxanthen-9-one is unique due to the presence of the bromine atom, which enhances its reactivity and photophysical properties. This makes it particularly useful in photochemical applications and as a building block for synthesizing more complex molecules .

Propriétés

IUPAC Name |

3-bromothioxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrOS/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMHWHCQUXKSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.